molecular formula C15H12BrNO4S B3520371 (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate

Cat. No.: B3520371
M. Wt: 382.2 g/mol
InChI Key: HIYBZRKLHHDEBU-UHFFFAOYSA-N
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Description

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate is a complex organic compound that features a unique combination of a brominated nitro group and a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of 3-nitro-5,6,7,8-tetrahydronaphthalene, followed by the esterification with thiophene-2-carboxylic acid. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution of the bromine atom can result in a variety of functionalized derivatives.

Scientific Research Applications

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate is unique due to its combination of a brominated nitro group and a thiophene carboxylate moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4S/c16-13-10-5-2-1-4-9(10)8-11(17(19)20)14(13)21-15(18)12-6-3-7-22-12/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYBZRKLHHDEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])OC(=O)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate
Reactant of Route 2
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate
Reactant of Route 3
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate
Reactant of Route 5
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate
Reactant of Route 6
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate

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